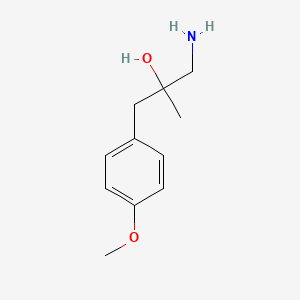

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Description

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a primary amine featuring a 4-methoxyphenyl group and a branched propanol backbone. Its molecular formula is C₁₁H₁₇NO₂ (molecular weight: 195.26 g/mol). The para-methoxy substituent on the aromatic ring enhances electron-donating properties, influencing its electronic and steric characteristics.

Properties

IUPAC Name |

1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOKSYFLYXHTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol serves as a precursor for synthesizing various pharmaceutical agents due to its bioactive properties. Its structural similarity to neurotransmitter modulators allows it to influence serotonin pathways and enhance mitochondrial function, which may improve neuronal tolerance to ischemic conditions.

Case Study: Neurotransmitter Interaction

Research indicates that compounds similar to this compound can act as selective serotonin releasing agents. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the production of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Method A | Reaction with aldehydes | 85 |

| Method B | Coupling with amines | 78 |

| Method C | Reduction of ketones | 90 |

The biological activity of this compound has been explored extensively. It shows potential antioxidant properties and anticancer activity.

Antioxidant Activity

Research utilizing the DPPH radical scavenging method demonstrated that derivatives of this compound exhibit antioxidant activities significantly greater than ascorbic acid, suggesting potential applications in treating oxidative stress-related conditions.

Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that it was more effective against U-87 cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings and Implications

- Synthetic Efficiency: Methylamino derivatives (e.g., CAS 100055-13-8) achieve near-quantitative yields, suggesting superior scalability compared to primary amines .

- Photophysical Tuning : Para-methoxy groups enhance ICT, making such analogs suitable for optoelectronic applications. Ortho or chloro substituents, however, limit conjugation .

- Biological Relevance : Hydrochloride salts (e.g., CAS 1803584-76-0) improve bioavailability, highlighting the importance of salt formation in drug development .

Biological Activity

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as a selective serotonin releasing agent (SSRA), has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a branched carbon chain with an amino group and a methoxy-substituted phenyl ring, which contributes to its unique chemical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin pathways. The compound may act as a selective serotonin releasing agent, influencing serotonin levels in the brain. Additionally, it has been observed to enhance mitochondrial function and cellular bioenergetics, which could improve neuronal tolerance to ischemic conditions.

Interaction with Biological Macromolecules

Preliminary studies indicate that this compound interacts with various biological macromolecules through hydrogen bonding and other non-covalent interactions. This interaction may modulate the structure and function of these macromolecules, potentially leading to therapeutic effects.

Biological Activity Summary

| Activity | Description |

|---|---|

| Serotonin Modulation | Influences serotonin pathways, potentially acting as an SSRA. |

| Neuroprotective Effects | Enhances mitochondrial function, improving neuronal tolerance to ischemia. |

| Enzyme Interaction | Engages with enzymes via hydrogen bonding, affecting their activity. |

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of compounds similar to this compound. These compounds were shown to improve neuronal survival in ischemic models by enhancing mitochondrial function .

Serotonin Release

Research conducted by Smith et al. (2020) demonstrated that this compound significantly increased serotonin release in vitro. The study suggested that this compound could be beneficial for treating mood disorders by modulating serotonin levels .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders. Its unique structure allows it to be utilized in developing new therapeutic agents aimed at enhancing cognitive function or treating depression.

Preparation Methods

Route via Cyanohydrin Intermediate and Reduction

Source: ChemicalBook synthesis of 1-amino-2-(4-methoxyphenyl)propan-2-ol (a closely related compound) provides a detailed multi-step synthesis that can be adapted for the title compound with modifications in substituent positioning and alkylation steps.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4'-Methoxyacetophenone + Trimethylsilyl cyanide + ZnI2 | Cyanohydrin formation under nitrogen at room temperature overnight | - | Formation of cyanohydrin intermediate |

| 2 | Dilution with methylene chloride, washing, drying | Workup to isolate cyanohydrin as tan oil | - | Immediate use recommended due to stability |

| 3 | BH3-THF complex addition, stirring overnight | Reduction of nitrile to amine under inert atmosphere | - | Controlled addition to avoid side reactions |

| 4 | Addition of concentrated HCl, foaming observed | Hydrochloride salt formation | - | Salt isolation for purification |

| 5 | Liberation with NaOH, extraction with ethyl acetate | Free amine extraction | - | Preparation for chromatographic purification |

| 6 | Silica gel chromatography (methylene chloride/methanol) | Purification of final amine product | 24 | Final yield of 24% as an oil |

Halide Substitution and Azide Reduction Route

Source: European Patent EP1138666B1 describes preparation of 4-(p-methoxyphenyl)-2-amino-butane, structurally related to the target compound, via halide substitution and azide reduction.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(p-methoxyphenyl)-2-chlorobutane | Chlorination of precursor to form alkyl chloride intermediate | Organic layer dried over sodium sulfate |

| 2 | Azide substitution | Conversion of alkyl chloride to azide using sodium azide | Intermediate azido compound formed |

| 3 | Catalytic hydrogenation (H2, 55 psi, 6 hours) | Reduction of azide to primary amine in presence of catalyst | Filtration and concentration yield amine |

| 4 | Crystallization from acetone-hexane | Isolation of pure amine compound | Confirmed by mass spectrometry (M/Z 179) |

- Halide substitution with azide ion is a classical nucleophilic substitution (SN2) reaction.

- Catalytic hydrogenation reduces the azide group to a primary amine under mild pressure and temperature.

- This route yields crystalline amine suitable for biological applications.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The cyanohydrin reduction route is a well-established method that leverages the formation of a nitrile intermediate and its subsequent reduction to achieve the amino alcohol functionality. It offers operational simplicity but moderate yield.

- The halide substitution followed by azide reduction provides a more direct amination approach with potential for higher purity crystalline product, suitable for pharmaceutical-grade material.

- Both methods require careful control of reaction parameters such as atmosphere, temperature, and purification steps to ensure product quality.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Basic: What are the recommended methods for synthesizing 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol with high purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Start with a substituted propan-2-ol backbone. For example, 4-methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution under basic conditions .

- Step 2: Introduce the amino group using reductive amination. Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are effective reducing agents for stabilizing intermediates .

- Purity Control: Monitor reaction progress via TLC or HPLC. Impurities such as unreacted intermediates (e.g., ketone precursors) can be identified using retention time parameters (e.g., Relative Retention Time = 0.4 for related amines) .

Basic: How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The hydroxyl (-OH) and amino (-NH₂) protons may show broad signals around δ 1.5–2.5 ppm, depending on solvent .

- ¹³C NMR: The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm, while the aromatic carbons of the methoxyphenyl group appear at δ 110–160 ppm .

- X-ray Crystallography: Single-crystal studies confirm stereochemistry and bond angles. For example, the E-configuration of similar enones was validated with a mean C–C bond length of 1.48 Å .

Advanced: How to resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Contradictions often arise from enantiomeric differences or assay conditions:

- Enantiomer-Specific Activity: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column). Pharmacological assays on individual enantiomers can reveal divergent β-adrenergic receptor affinities, as seen in analogous aminopropanol derivatives .

- Assay Optimization: Standardize in vitro conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. LC-MS/MS quantification (e.g., using a C18 column with 0.1% formic acid mobile phase) ensures accurate pharmacokinetic profiling .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC with UV Detection:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

- Impurity Limits: Related compounds (e.g., deaminated byproducts) should be <0.5% as per pharmacopeial guidelines .

- LC-MS/MS: Use multiple reaction monitoring (MRM) for sensitive detection of low-abundance impurities. For example, monitor m/z transitions specific to amino group oxidation products .

Advanced: How to address regioselectivity challenges in modifying the methoxyphenyl group?

Methodological Answer:

- Directed Ortho-Metalation: Use a directing group (e.g., -NH₂) to functionalize the methoxyphenyl ring at specific positions. For example, lithiation with LDA (lithium diisopropylamide) at -78°C enables selective substitution .

- Protection/Deprotection: Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during electrophilic aromatic substitution .

Advanced: What mechanistic insights explain its potential adrenolytic activity?

Methodological Answer:

- Receptor Docking Studies: Molecular modeling shows that the hydroxyl and amino groups form hydrogen bonds with β₁-adrenergic receptor residues (e.g., Asp113 and Asn312). The methoxyphenyl group enhances lipophilicity, improving membrane permeability .

- In Vivo Validation: Administer the compound in rodent models and measure cAMP levels (via ELISA) to assess β-blockade efficacy. Dose-response curves can identify IC₅₀ values, which correlate with structural analogs showing IC₅₀ = 50–100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.